

Introduction: The Strategic Importance of Furan C5-Functionalization

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Compound of Interest

Compound Name:	Methyl 5-carbamoylfuran-3-carboxylate
CAS No.:	1803561-07-0
Cat. No.:	B1379348

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Furan, a five-membered aromatic heterocycle, is a foundational structural unit in a vast array of natural products, pharmaceuticals, and advanced materials.^{[1][2]} Its π -rich electronic nature makes it highly susceptible to chemical modification, yet this reactivity must be carefully controlled to achieve desired outcomes. The reactivity of the furan ring is not uniform; the α -positions (C2 and C5) are significantly more electron-rich and reactive towards electrophiles than the β -positions (C3 and C4). This inherent electronic bias is due to the superior ability of the α -positions to stabilize the positive charge in the cationic intermediate formed during electrophilic attack, which can be delocalized over three resonance structures.^[3]

For an unsubstituted furan, electrophilic attack occurs preferentially at the C2 position. However, in the common scenario where the furan ring is already substituted at C2, the C5 position becomes the primary target for further functionalization.^{[4][5]} This predictable regioselectivity is a cornerstone of furan chemistry, enabling chemists to construct complex 2,5-disubstituted furans, which are key intermediates in drug discovery and organic synthesis.^{[1][6]}

This guide provides a detailed overview of the core reaction conditions and protocols for the selective functionalization of the furan ring at the C5 position, aimed at researchers and

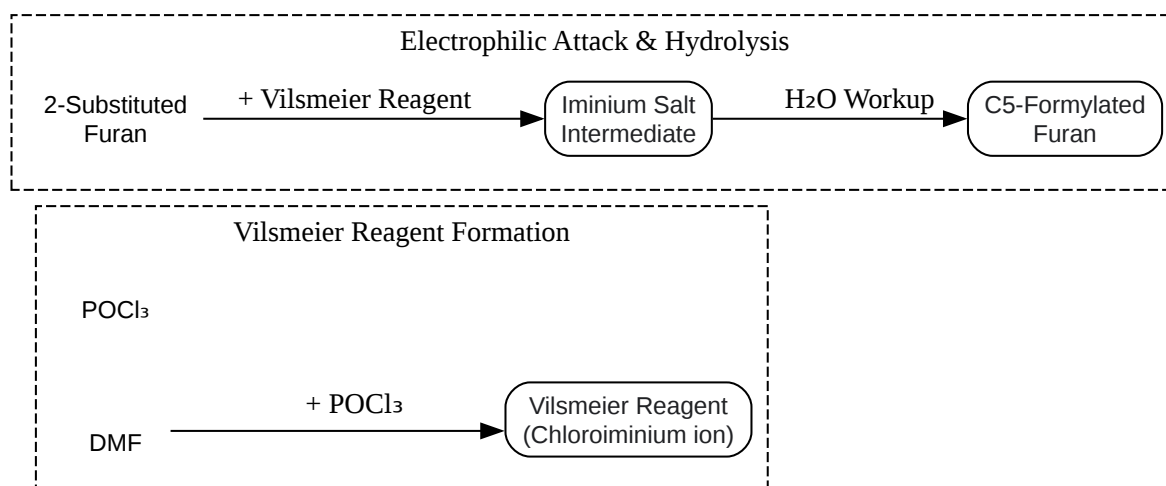
professionals in organic synthesis and drug development. We will explore several key transformations, explaining the mechanistic rationale behind the chosen conditions and providing actionable, step-by-step protocols.

Vilsmeier-Haack Formylation: Installing the Aldehyde Handle

The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including furan.^{[7][8]} The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl_3).^{[8][9]} This method is often preferred over classical Friedel-Crafts approaches for formylation because the required formyl chloride is unstable.^[9]

Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The π -electrons of the furan ring attack this reagent, preferentially at the C5 position (for a 2-substituted furan), in a classic electrophilic aromatic substitution pathway. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.^[8]

Diagram 1: Vilsmeier-Haack Reaction Mechanism



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Caption: Workflow for C5-formylation via the Vilsmeier-Haack reaction.

Protocol 1: C5-Formylation of 2-Methylfuran

This protocol details the formylation of 2-methylfuran to produce 5-methylfuran-2-carbaldehyde.

Materials:

- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- 2-Methylfuran
- 1,2-Dichloroethane (DCE)
- Sodium acetate
- Deionized water
- Dichloromethane (DCM) or Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Reagent Preparation (Vilsmeier Reagent Formation):
 - To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 1.2 equivalents) dissolved in DCE.
 - Cool the flask to 0 °C in an ice bath.

- Slowly add POCl_3 (e.g., 1.2 equivalents) dropwise to the DMF solution while stirring. Maintain the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
- Electrophilic Substitution:
 - Cool the mixture back down to 0 °C.
 - Add a solution of 2-methylfuran (1.0 equivalent) in DCE dropwise via the dropping funnel.
 - After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C) for 1-2 hours, monitoring the reaction progress by TLC.
- Hydrolysis and Workup:
 - Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
 - Prepare a solution of sodium acetate (e.g., 3.0 equivalents) in water and add it slowly and carefully to the reaction mixture to quench and hydrolyze the intermediate. This step is exothermic.
 - Stir the resulting mixture vigorously at room temperature for 1 hour.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer two times with DCM or ethyl acetate.
 - Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:

- Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 5-methylfuran-2-carbaldehyde.

Table 1: Representative Conditions for Furan Vilsmeier-Haack Formylation

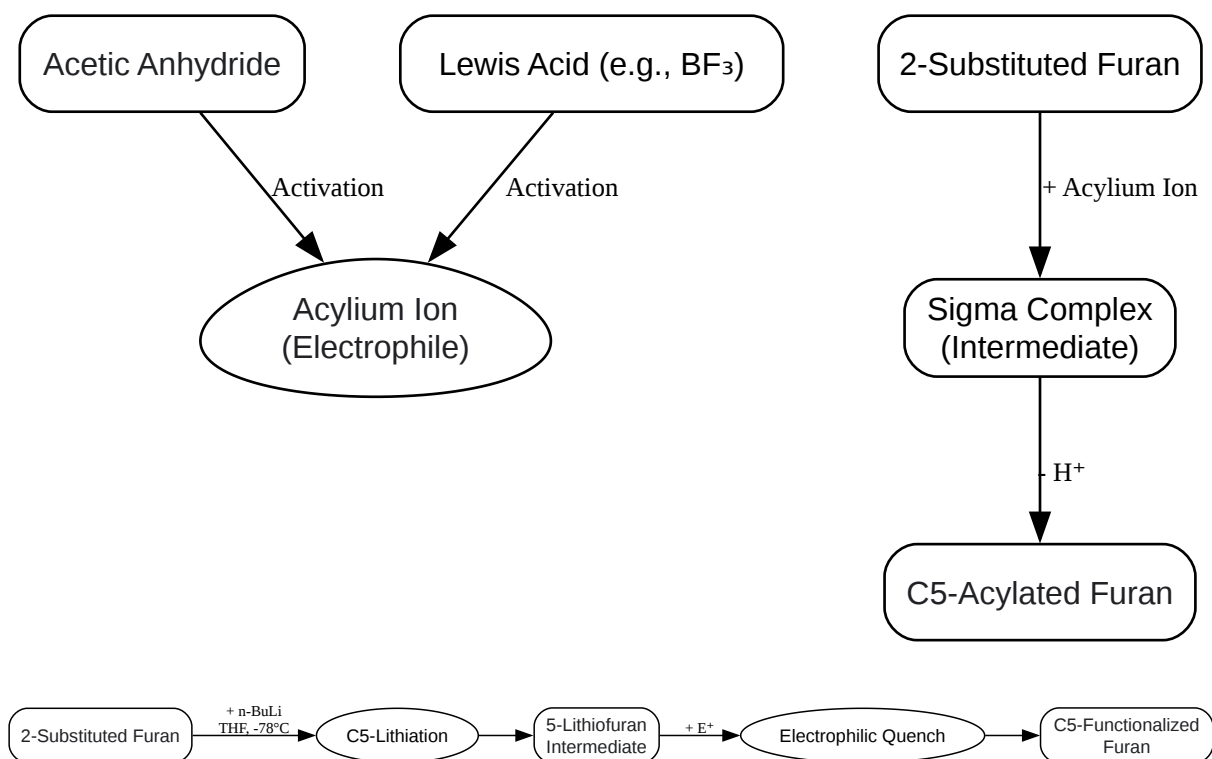
Furan Substrate	Amide/Halide	Solvent	Temp. (°C)	Time (h)	Yield (%)
Furan	DMF/POCl ₃	DCE	80	2	~75
2-Methylfuran	DMF/POCl ₃	DCE	80	1.5	~80
2-Bromofuran	DMF/POCl ₃	Dioxane	100	3	~70
Furan-2-carboxylic acid	DMF/POCl ₃	DMF	100	4	~65

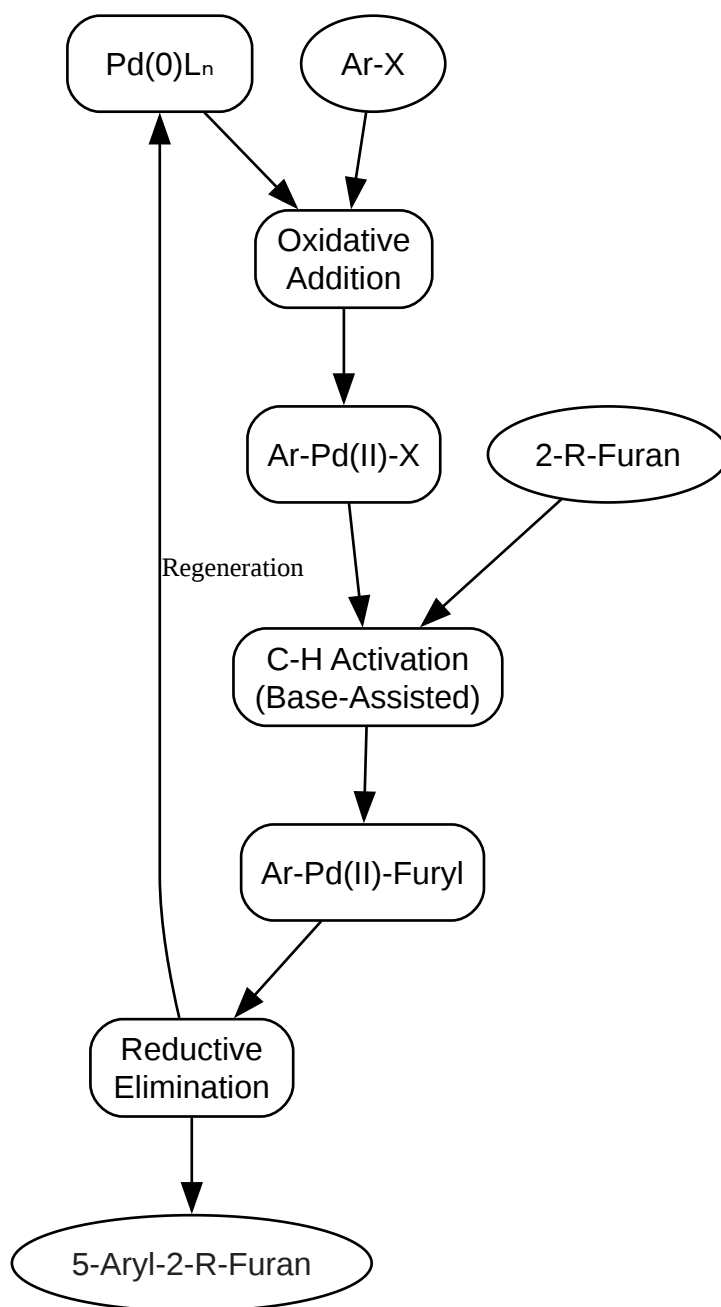
Friedel-Crafts Acylation: Forging C-C Bonds for Ketones

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that introduces an acyl group to an aromatic ring. For the highly reactive furan nucleus, reaction conditions must be chosen carefully to avoid polymerization, which can be induced by strong Lewis acids like AlCl₃.^[10] Milder Lewis acids such as SnCl₄, BF₃·OEt₂, or zeolite catalysts are generally preferred.^{[11][12][13]} The acylating agent is typically an acid anhydride or an acyl chloride. The reaction exhibits strong regioselectivity for the α -position (C5 in a 2-substituted furan).^[10]

Mechanism Insight: The Lewis acid catalyst activates the acylating agent (e.g., acetic anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich furan ring at the C5 position. Subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the 5-acyl furan product.

Diagram 2: Friedel-Crafts Acylation Mechanism





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